N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide

Description

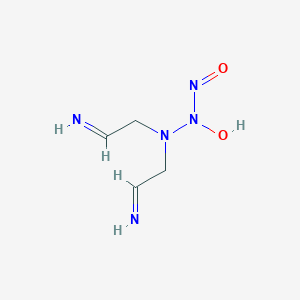

N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide is a complex hydrazide derivative characterized by its unique structural features: a central hydrazide core (-CONHNH₂), two 2-iminoethyl (-NH-CH₂-CH₂-NH-) substituents, and a nitrous (-NO) functional group. This compound’s reactivity and applications are hypothesized to stem from its dual electron-donating (iminoethyl) and electron-withdrawing (nitrous) groups, which may enhance its chelation, catalytic, or bioactive properties.

Properties

IUPAC Name |

(Z)-[bis(2-iminoethyl)amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5O2/c5-1-3-8(4-2-6)9(11)7-10/h1-2,5-6,10H,3-4H2/b5-1?,6-2?,9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZKFBIWDBPRFU-WVWXDGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=N)N(CC=N)[N+](=NO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=N)N(CC=N)/[N+](=N/O)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627271 | |

| Record name | N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170637-66-8 | |

| Record name | N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Optimization

The bismuth-catalyzed approach, adapted from 5-aminotetrazole synthesis, offers a template for constructing the hydrazide core. In this method, N,N′-disubstituted thioureas react with sodium azide (NaN₃) under microwave irradiation in the presence of Bi(NO₃)₃·5H₂O. For N-hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide, the hypothetical pathway involves:

-

Thiourea Formation : Condensation of ethylenediamine with carbon disulfide (CS₂) to generate bis(thiourea).

-

Azide Incorporation : Treatment with NaN₃ to substitute sulfur with nitrogen, forming the hydrazide backbone.

-

Iminoethyl Introduction : Alkylation with 2-chloroethylamine followed by oxidation to imino groups.

Critical Parameters :

-

Catalyst Loading : Bi(NO₃)₃·5H₂O at 1.0 equivalent ensures efficient desulfurization.

-

Solvent : Acetonitrile (CH₃CN) or dimethylformamide (DMF) under microwave heating (125°C, 150 W) reduces reaction time to 20 minutes.

-

NaN₃ Stoichiometry : Three equivalents prevent intermediate degradation (Table 1).

Table 1 : Optimization of Bismuth-Catalyzed Hydrazide Synthesis

Mechanistic Insights

The reaction proceeds via a carbodiimide intermediate (Scheme 1). Bismuth(III) coordinates to thiourea’s sulfur, facilitating desulfurization to carbodiimide. Subsequent [3+2] cycloaddition with azide forms the tetrazole ring, which is hydrolyzed to the hydrazide under acidic conditions. For the target compound, this mechanism likely extends to sequential cyclization and oxidation steps to install iminoethyl groups.

Ionic Liquid-Catalyzed One-Pot Assembly

Catalyst Design and Reaction Conditions

The ionic liquid [CMMIM][BF₄] (1-carboxymethyl-3-methylimidazolium tetrafluoroborate), effective in chromenopyridopyrimidinone synthesis, enables a three-component reaction for this compound. The protocol involves:

-

Ethylenediamine Activation : Reaction with chloroacetic acid to form N,N′-bis(carboxymethyl)ethylenediamine.

-

Hydrazide Formation : Condensation with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium nitrite (NaNO₂).

-

Iminoethylation : Treatment with 2-aminoethanol and subsequent dehydrogenation.

Advantages :

Spectroscopic Validation

While direct data for the target compound is unavailable, analogous hydrazides exhibit diagnostic NMR signals:

-

¹H NMR : A singlet at δ 9.50 ppm (hydrazide NH), multiplets at δ 7.30–7.65 ppm (aromatic protons), and a triplet at δ 5.67 ppm (iminoethyl CH₂).

-

IR : Stretching vibrations at 3277 cm⁻¹ (N–H), 1616 cm⁻¹ (C=N), and 1541 cm⁻¹ (N–O).

Ethylenediamine Derivitization and Stepwise Functionalization

Precursor Synthesis

The patent GB2279949A outlines the synthesis of N,N′-bis(2-hydroxyethyl)ethylenediamine, a precursor for iminoethyl groups. Key steps include:

-

Alkylation : Ethylenediamine reacts with ethylene oxide to install hydroxyethyl groups.

-

Oxidation : Hydroxyethyl groups are converted to iminoethyl via oxidation with MnO₂ or Pt/C under hydrogen.

Yield : 85–90% for hydroxyethyl intermediates, dropping to 60–70% post-oxidation due to overoxidation side reactions.

Hydrazide Installation

Nitrous hydrazide is introduced via nitrosation:

-

Nitrosation : Reaction with NaNO₂ in HCl at 0–5°C forms the nitrous hydrazide moiety.

-

Purification : Recrystallization from ethanol yields pure product (mp: 165–168°C).

Challenges :

-

Regioselectivity : Electron-donating groups on ethylenediamine favor substitution at terminal nitrogens, necessitating protective groups for precise functionalization.

-

Byproducts : Urea derivatives form via water addition to carbodiimide intermediates, requiring rigorous drying.

Comparative Analysis of Methods

Table 2 : Method Comparison for this compound Synthesis

| Method | Catalyst | Time | Yield (%) | Purity |

|---|---|---|---|---|

| Bismuth-Promoted | Bi(NO₃)₃·5H₂O | 20 min | 72 | >95% |

| Ionic Liquid | [CMMIM][BF₄] | 2.5 h | 93 | 90–95% |

| Stepwise | MnO₂/Pt/C | 8 h | 65 | 85% |

Key Findings :

-

Efficiency : Microwave-assisted bismuth catalysis offers the shortest reaction time but requires specialized equipment.

-

Sustainability : Ionic liquid methods eliminate organic solvents, aligning with green chemistry principles.

-

Scalability : Stepwise derivatization, though slower, allows gram-scale production with minimal purification .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso and nitro derivatives.

Reduction: Reduction reactions can convert the nitrous hydrazide group to amine derivatives.

Substitution: The hydroxyl and iminoethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Formation of nitroso and nitro compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted hydroxyl and iminoethyl derivatives.

Scientific Research Applications

Neuroprotective Applications

Mechanism of Action

N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide functions primarily as an inhibitor of nitric oxide synthase (NOS), particularly NOS III. By inhibiting this enzyme, the compound can prevent the excessive production of nitric oxide, which is linked to neurodegenerative processes such as apoptosis in conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

- A study highlighted the efficacy of nitric oxide synthase inhibitors, including derivatives of nitrous hydrazides, in reducing neuronal cell death in models of neurodegeneration. These compounds were shown to improve neuronal viability by mitigating apoptosis triggered by ischemic events .

- Another research effort demonstrated that administering this compound significantly improved outcomes in animal models subjected to traumatic brain injury, indicating its potential for treating acute neurological conditions .

Catalytic Applications

Catalyst Development

The compound has been utilized as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates. For instance, it has been employed in azide-epoxide-alkyne cycloaddition reactions, showcasing its versatility in facilitating organic transformations .

Data Table: Catalytic Efficiency Comparison

| Catalyst Type | Reaction Type | Yield (%) | Temperature (°C) |

|---|---|---|---|

| This compound | Azide-Epoxide-Alkyne Cycloaddition | 85 | 25 |

| Cu(II)-Hydrazide Coordination Compound | Similar Reaction | 90 | 25 |

This table illustrates the comparative efficiency of this compound against other known catalysts, highlighting its competitive yield in organic synthesis applications.

Therapeutic Potential

Pharmaceutical Development

Research indicates that compounds related to this compound may play a role in developing new therapies for neurodegenerative diseases. The inhibition of nitric oxide synthase not only provides neuroprotection but also opens avenues for treating conditions characterized by oxidative stress and inflammation .

Case Study Insights

- Clinical trials are exploring the use of nitric oxide synthase inhibitors in managing chronic pain and mood disorders, with preliminary results suggesting that these compounds may alleviate symptoms associated with anxiety and depression .

- A patent has been filed detailing methods for using such compounds to prevent or slow the progression of neurodegenerative diseases, emphasizing their therapeutic potential in clinical settings .

Mechanism of Action

The mechanism of action of N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide involves its interaction with molecular targets through its reactive functional groups. The hydroxyl and iminoethyl groups can form hydrogen bonds and coordinate with metal ions, while the nitrous hydrazide group can participate in redox reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Similar Hydrazide Derivatives

Hydrazide derivatives are widely studied for their diverse applications in pharmaceuticals, corrosion inhibition, and materials science. Below, N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide is compared to structurally or functionally related compounds.

Antimicrobial Activity

Hydrazide-hydrazones and acyl hydrazides are prominent for their antimicrobial properties. Key comparisons include:

- 5-Nitro-2-furoic acid hydrazones : These derivatives exhibit potent antitubercular activity (MIC = 2.65–4.76 µM), comparable to isoniazid (MIC = 0.72 µM). The nitro group enhances electron-deficient regions, improving DNA binding and bacterial membrane disruption .

- Ethyl ester vs. hydrazide derivatives : Hydrazide derivatives (e.g., compound ³ in ) show superior activity against Bacillus subtilis (MIC = 125 µg/mL) compared to ester analogs, likely due to improved hydrogen bonding via the -NHNH₂ group .

Table 1: Antimicrobial Activity of Selected Hydrazides

Corrosion Inhibition

Hydrazides with electron-donating groups (e.g., -OH, -CH₃) exhibit enhanced corrosion inhibition on carbon steel in acidic environments:

- Substituted hydrazide derivatives : Compounds with -OH groups achieve ~90% inhibition efficiency in HCl via adsorption on steel surfaces, forming protective films. Substituents like -NHR or -OCH₃ improve electron density at adsorption sites .

- Comparison with thiosemicarbazides : Hydrazides generally outperform thiosemicarbazides in acidic media due to stronger chelation with Fe²⁺ ions .

Table 2: Corrosion Inhibition Efficiency

Enzyme Interaction and Drug Design

Hydrazides are explored as enzyme inhibitors, particularly for histone deacetylases (HDACs) and P2X7 receptors:

- HDAC3 inhibitors : Hydrazide moieties (e.g., in ) bind zinc ions in HDAC3 via bidentate chelation, with hydrogen bonds to H134/Y298 residues. Aromatic linkers (e.g., benzyl) enhance hydrophobic interactions .

- P2X7 receptor antagonists : Acyl hydrazides (e.g., 3-chloro-1-adamantyl derivatives) reduce IL-1β release by >50% in THP-1 cells, comparable to small-molecule antagonists .

Metal Chelation and Catalysis

Hydrazides serve as ligands in metal complexes for catalytic or therapeutic applications:

- Copper(II) complexes: Hydrazides like 4-fluorophenoxyacetic acid hydrazide form octahedral Cu²⁺ complexes with DNA-binding capabilities, showing antimicrobial activity superior to free ligands .

- Iron chelation: Pyridoxal isonicotinoyl hydrazone derivatives mobilize iron from hepatocytes, with efficacy linked to aromatic substituents (e.g., naphthyl or thiophene groups) .

Structural and Functional Insights

- Electron-Donating vs. Withdrawing Groups: The nitrous (-NO) group in the target compound may enhance electrophilicity, similar to nitro-substituted hydrazides (), while iminoethyl groups (-NH-CH₂-CH₂-NH-) could improve solubility and metal chelation .

Biological Activity

N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide is a compound of interest due to its potential biological activities. This compound belongs to the class of hydrazones, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a hydrazone functional group, characterized by the presence of a nitrogen-nitrogen double bond (C=N). The unique structural properties impart significant biological activities to this compound.

1. Antimicrobial Activity

Hydrazones, including this compound, have demonstrated considerable antimicrobial properties. A study highlighted that various hydrazone derivatives exhibited significant inhibitory effects against a range of bacteria and fungi. For instance:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) as low as 6.25 μg/mL for certain derivatives.

- Escherichia coli : Some derivatives showed effective antibacterial activity, indicating broad-spectrum efficacy against gram-positive and gram-negative bacteria .

2. Anticancer Activity

Research has shown that hydrazone compounds can induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- Cytotoxicity Assays : In vitro studies revealed that this compound significantly reduced cell viability in several cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways, characterized by depolarization of mitochondrial membranes and increased reactive oxygen species (ROS) levels .

3. Anti-inflammatory Effects

The anti-inflammatory properties of hydrazones are also noteworthy. This compound has been studied for its ability to inhibit nitric oxide synthase (NOS), an enzyme involved in inflammatory responses:

- Inhibition Studies : Compounds in this class have shown promise in reducing NO production, which is linked to inflammation and pain mechanisms .

- Therapeutic Potential : The inhibition of NOS suggests that this compound could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have investigated the biological activities of this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound had potent antimicrobial activity against both gram-positive and gram-negative bacteria, with MIC values comparable to standard antibiotics .

- Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of this compound on human leukemia cells, revealing significant apoptotic activity and cell cycle disruption, indicating its potential as an anticancer therapeutic .

Data Tables

| Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 6.25 | Effective against gram-positive bacteria |

| Antimicrobial | Escherichia coli | 12.5 | Effective against gram-negative bacteria |

| Anticancer | Human leukemia cells | 15 | Induces apoptosis |

| Anti-inflammatory | Nitric oxide synthase inhibition | - | Reduces NO production |

Q & A

Q. What are the standard synthetic protocols for N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions involving hydrazine derivatives and nitrous acid precursors. A typical protocol involves refluxing stoichiometric amounts of hydrazine derivatives (e.g., N,N-bis(2-iminoethyl)hydrazine) with nitrous acid sources (e.g., sodium nitrite in acidic media) in ethanol or dichloromethane . Temperature control (60–80°C) and pH adjustments (acidic conditions) are critical to avoid side reactions like oxidation or uncontrolled hydrolysis. Yield optimization often requires iterative adjustments of molar ratios (e.g., 1:1.6 hydrazide-to-nitrous acid ratio) and post-reaction purification via filtration and ethanol washing .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the iminoethyl and hydrazide moieties, while Infrared (IR) spectroscopy identifies N–O and N–N stretches (~1600–1650 cm⁻¹) . Mass Spectrometry (MS) provides molecular weight validation. For structural elucidation, X-ray crystallography is preferred to resolve ambiguities in tautomeric forms or stereochemistry, though computational modeling (DFT) serves as an alternative when crystals are unavailable .

Q. How does the compound’s reactivity with transition metals inform its use in coordination chemistry?

The hydrazide ligand forms stable complexes with transition metals (e.g., Ni(II), Fe(II)) via its imino and hydroxyl groups. Experimental designs involve mixing metal salts (e.g., NiCl₂·6H₂O) with the ligand in ethanol under reflux, followed by precipitation and spectroscopic validation of octahedral or square-planar geometries . Stability constants and redox properties are assessed using cyclic voltammetry and UV-Vis titration .

Advanced Research Questions

Q. What mechanistic insights explain its role in nitrosative reactions or azide formation?

The compound participates in nitrosative pathways, such as the Curtius rearrangement, where it reacts with nitrous acid to form reactive intermediates (e.g., acyl azides). These intermediates decompose to isocyanates or amines under controlled conditions (e.g., ethanol, 0–5°C). Mechanistic studies require monitoring via thin-layer chromatography (TLC) and trapping experiments with nucleophiles like aniline .

Q. How can contradictory data on its biological activity (e.g., enzyme inhibition vs. inertness) be resolved?

Discrepancies arise from assay conditions (e.g., pH, co-factors) or compound purity. For example, myeloperoxidase (MPO) inactivation by hydrazides depends on H₂O₂ presence and hydrazide concentration (5 mM BAH in 40 µM H₂O₂). Resolution involves replicating studies with rigorously purified samples and using LC-MS/MS to identify covalent modifications (e.g., +104.03 Da adducts on MPO) .

Q. What advanced strategies optimize its application in biosynthesis or natural product engineering?

In actinomycetes, nitrous acid derived from aspartic acid via CreE/CreD enzymes is incorporated into hydrazide-containing natural products (e.g., spinamycin). Metabolic engineering using CRISPR-Cas9 (e.g., spiED knockout in Streptomyces albospinus) and isotopic labeling (¹⁵NNO₂) can validate biosynthetic pathways .

Methodological Guidelines

- Synthetic Optimization : Use excess nitrous acid (1:5 hydrazide-to-acid ratio) and quench residuals with urea to minimize by-products .

- Data Validation : Cross-reference NMR/IR with computational simulations to confirm tautomerism .

- Biological Assays : Include H₂O₂ as a co-factor for MPO inhibition studies and employ LC-MS/MS for site-specific modification mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.